2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a bromophenyl group attached to the benzoxazine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 4-bromoaniline with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The final product is purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromophenyl group.
Reduction: Reduction reactions can target the benzoxazine ring, leading to the formation of dihydro derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products:
Oxidation: Products include bromophenyl oxides.
Reduction: Products include dihydrobenzoxazine derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- 2-(4-Methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Comparison: Compared to its analogs, 2-(4-bromophenyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride exhibits unique reactivity due to the presence of the bromine atom. This allows for selective substitution reactions and enhances its potential as a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, making it a valuable candidate for drug development.
Properties
CAS No. |
2551114-39-5 |
---|---|
Molecular Formula |
C14H13BrClNO |
Molecular Weight |
326.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.